chemical structure and properties of Sorbitan Isostearate
chemical structure and properties of Sorbitan Isostearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan Isostearate is a non-ionic surfactant and emulsifier widely utilized in the pharmaceutical, cosmetic, and food industries. A complex mixture of esters produced from the reaction of sorbitol and isostearic acid, it is valued for its ability to form stable water-in-oil (W/O) emulsions, its mildness, and its favorable safety profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and key applications of Sorbitan Isostearate, with a focus on its role in drug delivery systems. Detailed experimental protocols for its synthesis and the formulation of a stable emulsion are provided, alongside a summary of its known biological and toxicological data.
Chemical Structure and Identification
Sorbitan Isostearate is not a single chemical entity but rather a mixture of esters formed from the dehydration of sorbitol to sorbitan and subsequent esterification with isostearic acid. The isostearic acid is a branched-chain C18 fatty acid. The final product is a complex mixture of mono-, di-, and triesters of sorbitan and its anhydrides.
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IUPAC Name: [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 16-methylheptadecanoate[1]
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Synonyms: Sorbitan monoisostearate, Anhydrosorbitol monoisostearate, Span 120[1]
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EINECS Number: 276-171-2[3]
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Molecular Weight: Approximately 430.62 g/mol [1]
Chemical Structure:
Caption: 2D representation of a primary component of Sorbitan Isostearate.
Physicochemical Properties
Sorbitan Isostearate is typically a yellowish to amber, viscous, oily liquid.[3][4] Its properties make it an excellent emulsifier for W/O systems and a co-emulsifier for oil-in-water (O/W) emulsions.[5]
| Property | Value | Reference(s) |
| Appearance | Yellowish to amber, viscous, oily liquid | [3][4] |
| HLB Value | 4.7 | [4][5] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents. | [4] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Viscosity | Data not available | |
| Acid Value | < 8.0 mg KOH/g | |
| Saponification Value | 143 - 153 mg KOH/g | |
| Hydroxyl Value | 220 - 250 mg KOH/g |
Synthesis of Sorbitan Isostearate
The industrial synthesis of Sorbitan Isostearate is typically a two-stage process involving the dehydration of sorbitol to form sorbitan, followed by the esterification with isostearic acid.[1][4]
Caption: Two-stage synthesis process of Sorbitan Isostearate.
Experimental Protocol: Two-Stage Synthesis
This protocol is a representative example based on common industrial practices for the synthesis of sorbitan esters.
Materials:
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D-Sorbitol
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Isostearic Acid
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Phosphoric Acid (85%) or another suitable acid catalyst
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Sodium Hydroxide or another suitable alkaline catalyst
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Nitrogen gas supply
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Reaction vessel equipped with a stirrer, thermometer, condenser, and vacuum connection
Stage 1: Dehydration of Sorbitol to Sorbitan
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Charge the reaction vessel with D-Sorbitol.
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Heat the vessel to approximately 110-120°C under a nitrogen blanket to melt the sorbitol.
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Add the acid catalyst (e.g., 0.1-0.5% w/w of sorbitol).
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Increase the temperature to 180-220°C and apply a vacuum to facilitate the removal of water.
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Maintain these conditions for 2-4 hours until the desired degree of dehydration is achieved, which can be monitored by measuring the refractive index or water content.
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Cool the resulting sorbitan mixture.
Stage 2: Esterification of Sorbitan with Isostearic Acid
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To the sorbitan mixture in the reaction vessel, add the isostearic acid. The molar ratio of isostearic acid to sorbitol can be varied to control the degree of esterification.
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Add the alkaline catalyst (e.g., 0.1-0.2% w/w of the total reactants).
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Heat the mixture to 210-240°C under a nitrogen blanket with continuous stirring.
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Maintain the reaction for 3-5 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a predetermined level (e.g., < 10 mg KOH/g).
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Cool the reaction mixture to approximately 90-100°C.
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Neutralize the catalyst with an acid (e.g., phosphoric acid).
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The crude Sorbitan Isostearate can be further purified by filtration to remove any solid by-products.
Applications in Pharmaceutical Formulations
Sorbitan Isostearate's primary function in pharmaceutical and cosmetic formulations is as a water-in-oil (W/O) emulsifier and a co-emulsifier in oil-in-water (O/W) systems.[5] It is particularly valued for creating stable emulsions with a pleasant skin feel.[4]
Role in Emulsion-Based Drug Delivery
Sorbitan Isostearate is a key excipient in the formulation of creams, lotions, and ointments for topical and transdermal drug delivery. Its lipophilic nature helps to stabilize the dispersion of aqueous droplets within a continuous oil phase.
Caption: General workflow for preparing a W/O emulsion using Sorbitan Isostearate.
Experimental Protocol: Formulation of a Stable Water-in-Oil (W/O) Emulsion
This protocol provides a general method for preparing a simple W/O emulsion. The specific concentrations of ingredients will need to be optimized for a particular active pharmaceutical ingredient (API) and desired final product characteristics.
Materials:
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Sorbitan Isostearate
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Mineral oil or another suitable oil phase
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Purified water
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Active Pharmaceutical Ingredient (API) - lipophilic or hydrophilic
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High-shear mixer/homogenizer
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Beakers and heating/stirring plate
Procedure:
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Oil Phase Preparation: In a beaker, combine the oil phase (e.g., 60-80% of the total formulation weight) and Sorbitan Isostearate (e.g., 2-5% of the total formulation weight). If the API is lipophilic, dissolve it in this phase.
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Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase (e.g., 20-40% of the total formulation weight). If the API is hydrophilic, dissolve it in this phase.
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Heating: Heat both phases separately to 70-75°C with gentle stirring until all components are dissolved and the phases are uniform.
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Emulsification: While maintaining the temperature, slowly add the aqueous phase to the oil phase under continuous high-shear mixing. The rate of addition should be slow enough to allow for the proper dispersion of the aqueous droplets.
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Homogenization: Once all the aqueous phase has been added, continue homogenization for another 5-10 minutes to form a fine, uniform emulsion.
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Cooling: Remove the emulsion from the heat and continue to stir gently until it has cooled to room temperature. This prevents phase separation during cooling.
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Characterization: The resulting emulsion should be characterized for its physical stability (e.g., centrifugation, temperature cycling), droplet size distribution, viscosity, and drug content uniformity.
Biological Interactions and Safety Profile
Sorbitan Isostearate is generally considered a safe and well-tolerated excipient for topical and oral applications.[4]
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Biological Interactions: There is currently no significant evidence to suggest that Sorbitan Isostearate has specific interactions with biological signaling pathways or cellular processes beyond its function as a surfactant at interfaces. Its primary role is to act as a carrier and stabilizer for active ingredients. Some studies on related sorbitan esters have investigated their potential to enhance the penetration of drugs through the skin, which is attributed to their surfactant properties altering the stratum corneum.
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Toxicology: Acute and long-term studies on various sorbitan esters have shown them to be relatively non-toxic when ingested.[6]
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Skin Irritation and Sensitization: In clinical tests, sorbitan esters are generally found to be minimal to mild skin irritants and are not considered sensitizing agents.[6] However, one study noted that Sorbitan Isostearate was a moderate irritant in rabbits when applied to the skin.[7]
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Ocular Irritation: Sorbitan esters are not considered to be ocular irritants.[7]
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Mutagenicity: Sorbitan Isostearate and its corresponding fatty acid are not found to be mutagenic.[6]
Conclusion
Sorbitan Isostearate is a versatile and widely used non-ionic surfactant with a well-established safety profile. Its excellent emulsifying properties for water-in-oil systems make it an invaluable tool for researchers and professionals in drug development, particularly for topical and transdermal formulations. The information and protocols provided in this guide offer a solid foundation for understanding and utilizing Sorbitan Isostearate in the laboratory and in the development of new therapeutic products. Further research into its role in advanced drug delivery systems, such as nanoemulsions and microemulsions, may reveal new opportunities for this established excipient.
References
- 1. iiis.org [iiis.org]
- 2. Two-stage synthesis of sorbitan esters, and physical properties of the products | Semantic Scholar [semanticscholar.org]
- 3. btsjournals.com [btsjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. RU2189375C2 - Synthesis of sorbitan and fatty acid esters as surface-active substances - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
